N-(2-chlorophenyl)-3,5,6-trimethyl-N-(thiophen-2-ylmethyl)-1-benzofuran-2-carboxamide
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Overview
Description
N-(2-CHLOROPHENYL)-3,5,6-TRIMETHYL-N-[(THIOPHEN-2-YL)METHYL]-1-BENZOFURAN-2-CARBOXAMIDE is a complex organic compound that features a benzofuran core substituted with a chlorophenyl group, three methyl groups, and a thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-CHLOROPHENYL)-3,5,6-TRIMETHYL-N-[(THIOPHEN-2-YL)METHYL]-1-BENZOFURAN-2-CARBOXAMIDE typically involves multi-step organic reactions. One common approach is the condensation of a benzofuran derivative with a chlorophenyl compound, followed by the introduction of the thiophene moiety through a nucleophilic substitution reaction. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent product quality and yield. The choice of reagents and solvents is also crucial to minimize environmental impact and enhance the overall efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
N-(2-CHLOROPHENYL)-3,5,6-TRIMETHYL-N-[(THIOPHEN-2-YL)METHYL]-1-BENZOFURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The chlorophenyl group can be reduced to a phenyl group.
Substitution: The methyl groups can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2).
Substitution: Reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA) in aprotic solvents.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced phenyl derivatives, and various substituted benzofuran compounds.
Scientific Research Applications
N-(2-CHLOROPHENYL)-3,5,6-TRIMETHYL-N-[(THIOPHEN-2-YL)METHYL]-1-BENZOFURAN-2-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of N-(2-CHLOROPHENYL)-3,5,6-TRIMETHYL-N-[(THIOPHEN-2-YL)METHYL]-1-BENZOFURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like suprofen and articaine, which also contain thiophene moieties and exhibit pharmacological properties.
Benzofuran Derivatives: Compounds such as amiodarone and psoralen, known for their medicinal applications.
Uniqueness
N-(2-CHLOROPHENYL)-3,5,6-TRIMETHYL-N-[(THIOPHEN-2-YL)METHYL]-1-BENZOFURAN-2-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C23H20ClNO2S |
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Molecular Weight |
409.9 g/mol |
IUPAC Name |
N-(2-chlorophenyl)-3,5,6-trimethyl-N-(thiophen-2-ylmethyl)-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C23H20ClNO2S/c1-14-11-18-16(3)22(27-21(18)12-15(14)2)23(26)25(13-17-7-6-10-28-17)20-9-5-4-8-19(20)24/h4-12H,13H2,1-3H3 |
InChI Key |
VQHXYHKGSLONFS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC(=C2C)C(=O)N(CC3=CC=CS3)C4=CC=CC=C4Cl |
Origin of Product |
United States |
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